![molecular formula C21H18ClNO2 B1465250 1-[(3-Clorofenil)metil]-4-hidroxi-3-(3-fenilprop-2-enil)piridin-2-ona CAS No. 477888-20-3](/img/structure/B1465250.png)
1-[(3-Clorofenil)metil]-4-hidroxi-3-(3-fenilprop-2-enil)piridin-2-ona
Descripción general
Descripción
1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one is a useful research compound. Its molecular formula is C21H18ClNO2 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, que incluyen compuestos como la 1-[(3-Clorofenil)metil]-4-hidroxi-3-(3-fenilprop-2-enil)piridin-2-ona, han demostrado potencial en aplicaciones antivirales. Se ha encontrado que inhiben la replicación de varios virus de ARN y ADN, incluidos la influenza y el virus Coxsackie B4 . Este compuesto podría sintetizarse y probarse para su eficacia contra un amplio espectro de virus, contribuyendo al desarrollo de nuevos medicamentos antivirales.
Propiedades antiinflamatorias
El núcleo del indol, presente en este compuesto, está asociado con propiedades antiinflamatorias. La investigación podría explorar su eficacia en la reducción de la inflamación en varios modelos de enfermedades, lo que podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas .
Investigación anticancerígena
Los compuestos con una estructura base de indol se han utilizado en la investigación del cáncer. La configuración específica de la this compound podría interactuar con líneas celulares de cáncer, proporcionando información sobre sus efectos citotóxicos y el mecanismo de acción contra diferentes tipos de células cancerosas .
Propiedades ópticas no lineales
El compuesto relacionado 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona ha demostrado propiedades ópticas no lineales significativas, lo que sugiere que la this compound también podría ser un candidato para aplicaciones optoelectrónicas. Se podría investigar su potencial para su uso en conmutación óptica, procesamiento de señales y dispositivos de memoria .
Aplicaciones farmacológicas
La parte del indol de este compuesto es una característica clave en muchas moléculas farmacológicamente activas. Se podría estudiar su afinidad de unión a varios receptores, lo que podría conducir al desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios .
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.
Biochemical Pathways
The wide range of biological activities exhibited by similar indole derivatives suggests that they may affect multiple biochemical pathways .
Result of Action
The diverse biological activities of similar indole derivatives suggest that they may have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-10-4-9-17(14-18)15-23-13-12-20(24)19(21(23)25)11-5-8-16-6-2-1-3-7-16/h1-10,12-14,24H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCLMZSRUKVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


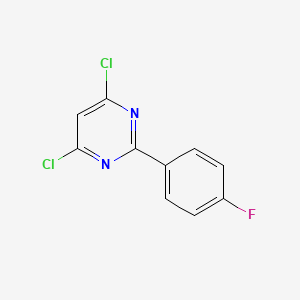
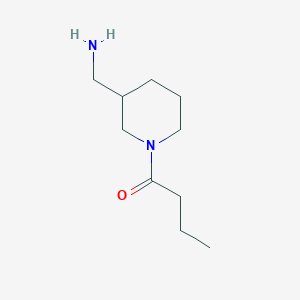
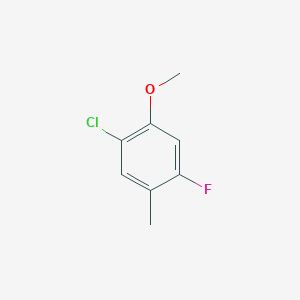
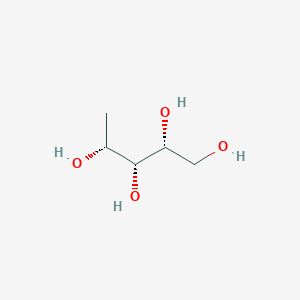
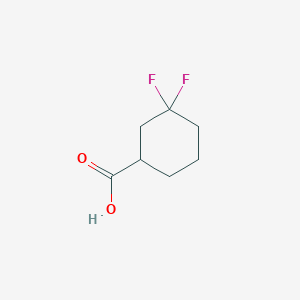
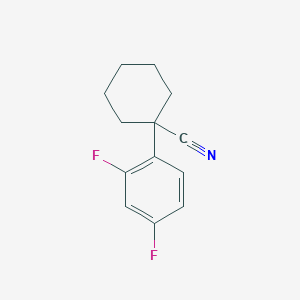

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)

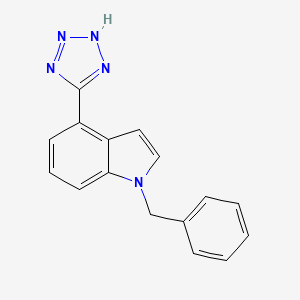
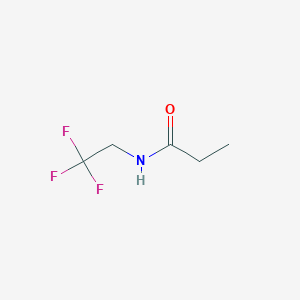
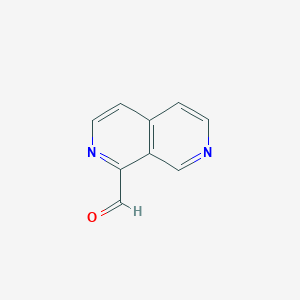

![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)
